molecular formula C16H12FN3O3 B11330659 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11330659
M. Wt: 313.28 g/mol
InChI Key: WGCCXXKHYYYSNL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a phenyl group, which can be done using various reagents such as phenyl halides in the presence of a base.

    Attachment of the fluorophenoxy group: This can be accomplished by reacting the oxadiazole derivative with a fluorophenol derivative under suitable conditions.

    Formation of the acetamide linkage: This involves the reaction of the oxadiazole derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and fluorophenoxy groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide linkage, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Agriculture: The compound may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological activity. For example, as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the presence of the fluorophenoxy group, which can impart specific properties such as increased lipophilicity, metabolic stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H12FN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-19-15(23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)

InChI Key

WGCCXXKHYYYSNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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